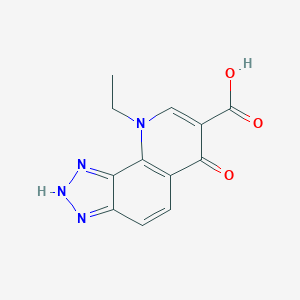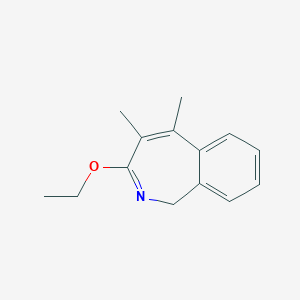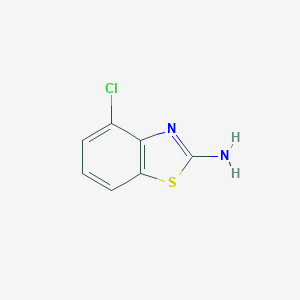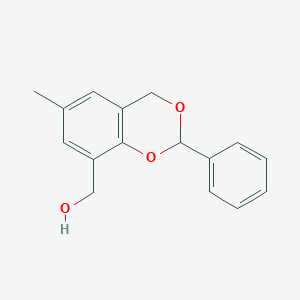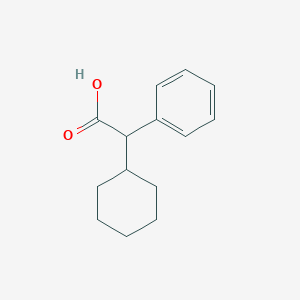
Cyclohexylphenylacetic acid
Vue d'ensemble
Description
Cyclohexylphenylacetic acid is a compound that has been identified in various contexts, including as a metabolite in human urine and as a derivative from plant sources. In one study, cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) were found in the urine of a child with transient tyrosinemia and her mother, suggesting a possible defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase . Another study isolated a new cyclohexylacetic acid derivative from the aerial parts of Emilia sonchifolia, indicating the presence of such compounds in plant species .
Synthesis Analysis
The synthesis of cyclohexylphenylacetic acid derivatives and related compounds has been explored in several studies. For instance, L-phenylalanine cyclohexylamide was used as a chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids, which are important building blocks for peptides . Another study focused on the synthesis of C-functionalized trans-cyclohexyldiethylenetriaminepenta-acetic acids for labeling monoclonal antibodies . Additionally, high-performance liquid chromatography (HPLC) methods were developed for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid, which are intermediates in the synthesis of certain pharmaceuticals .
Molecular Structure Analysis
The molecular structure of cyclohexylphenylacetic acid derivatives has been determined using various spectroscopic techniques. For example, the structure of a new cyclohexylacetic acid derivative from Emilia sonchifolia was elucidated using IR, NMR, HR-ESI-MS, and X-ray diffraction . In another study, the crystal structures of diastereoisomeric peptides were used to determine the absolute configurations of a series of amino acids .
Chemical Reactions Analysis
Cyclohexylphenylacetic acid and its derivatives undergo various chemical reactions. For instance, the synthesis of (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acids was described, and the configurational relationship between these compounds was established . Ring-closing metathesis was used as a key step in the synthesis of a functionalized cyclohexene skeleton of GS4104, demonstrating the versatility of cyclohexylacetic acid derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexylphenylacetic acid derivatives are influenced by their molecular structure. For example, molecules of (cyclohexylideneamino)oxyacetic acid were found to form hydrogen-bonded dimers, and aromatic pi-pi stacking interactions were observed in related compounds . The synthesis of di(2-chloroethyl)aminocyclohexylcarboxylic (acetic) acids and their derivatives also highlights the reactivity of these compounds, particularly in the context of acylation reactions .
Applications De Recherche Scientifique
Chemical Synthesis and Building Blocks
- Cyclohexylphenylacetic acid derivatives have been extensively studied in chemical synthesis. For instance, (S)-Cyclohexyl lactic acid, a component of selective E-selectin inhibitors, has been synthesized through various methods involving diazotation, hydrogenation, and biocatalytic reduction (Storz et al., 2003).
Enzyme Inhibition Studies
- Cyclohexylacetate ion, closely related to cyclohexylphenylacetic acid, has been identified as a partially competitive inhibitor for the hydrolysis of certain substrates by bovine carboxypeptidase A, an enzyme significant in protein digestion (Bunting & Myers, 1974).
Drug Delivery Research
- In drug delivery research, derivatives like 4-biphenylylacetic acid have been conjugated with cyclodextrins for potential colon-specific drug delivery, exploiting the property of cyclodextrins to be fermented by colonic microflora (Uekama, Minami, & Hirayama, 1997).
Antimicrobial Activity
- Some derivatives, such as thiosemicarbazide and 1,2,4-triazole derivatives of cyclohexylacetic acid, have been synthesized and screened for antimicrobial activity against various bacterial and fungal species (Wujec et al., 2013).
Metabolic Studies
- Cyclohexylphenylacetic acid derivatives have also been explored in metabolic studies. For example, cis- and trans-4-hydroxycyclohexylacetic acid were identified as metabolites in a study exploring defects in tyrosine metabolism (Niederwieser, Wadman, & Danks, 1978).
Safety And Hazards
When handling Cyclohexylphenylacetic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
2-cyclohexyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLPPDFIRPBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylphenylacetic acid | |
CAS RN |
3894-09-5 | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3894-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003894095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3894-09-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



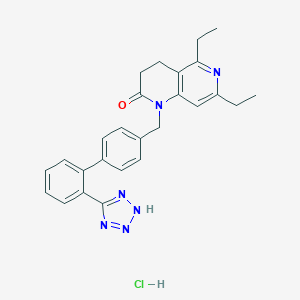
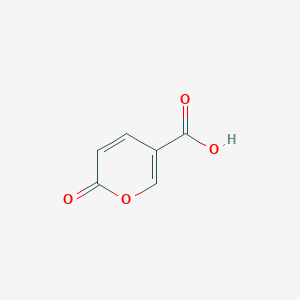
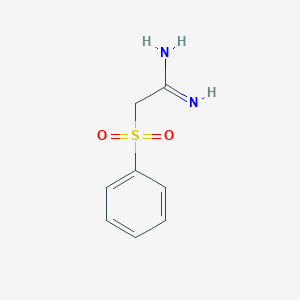
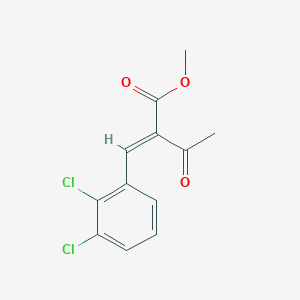


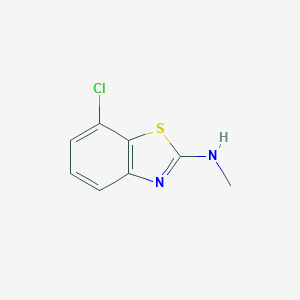
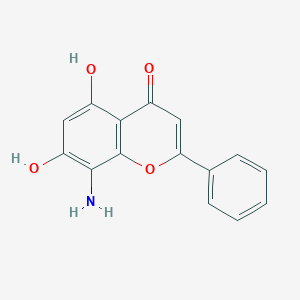
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)

